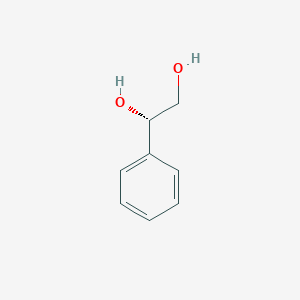

(S)-(+)-1-Phenyl-1,2-ethanediol

概要

説明

準備方法

シフェンリンコハク酸塩の調製には、いくつかの合成経路と反応条件が含まれます。注目すべき方法の1つには、2,2-ジフェニルシクロプロピルメタノールをジメチルスルホキシド中で2-ヨードキシ安息香酸で酸化して対応するアルデヒドを形成させることが含まれます。このアルデヒドを次に、アセトニトリル-水中で亜塩素酸ナトリウム、過酸化水素、リン酸二水素ナトリウムと処理して酸化合物を得ます。 最後の工程には、ジクロロメタン中でベンゾトリアゾール-1-イルオキシトリピロリジノホスホニウムヘキサフルオロリン酸塩とトリエチルアミン存在下でエチレンジアミンとの縮合を含み、シフェンリンコハク酸塩が生成されます .

化学反応の分析

シフェンリンコハク酸塩は、次のような様々な化学反応を起こします。

酸化: この化合物は、酸化されて対応するアルデヒドと酸を形成することができます。

還元: 還元反応は、シフェンリンコハク酸塩をアルコール誘導体に変換することができます。

置換: シフェンリンコハク酸塩のイミダゾール環は、様々な試薬と置換反応を起こすことができます。これらの反応に使用される一般的な試薬には、2-ヨードキシ安息香酸、亜塩素酸ナトリウム、過酸化水素、エチレンジアミンが含まれます.

科学的研究の応用

シフェンリンコハク酸塩は、科学研究において幅広い応用範囲を持っています。

化学: ナトリウムチャネル遮断薬とそのイオンチャネルへの影響に関する研究において、モデル化合物として使用されます。

生物学: シフェンリンコハク酸塩に関する研究には、インスリン分泌への影響と潜在的な抗糖尿病特性が含まれます.

作用機序

シフェンリンコハク酸塩は、心臓における電気的インパルスの発生と伝導に不可欠なナトリウムチャネルを遮断することで、その効果を発揮します。 これらのチャネルを阻害することで、シフェンリンコハク酸塩は心臓細胞の興奮性を低下させ、それによって異常な心拍リズムを防ぎます 。 さらに、そのカリウムチャネル遮断活性を通じて、中程度のカルシウムチャネル遮断効果があり、活動電位持続時間を延長します 。 主な分子標的には、SCN1A、SCN2A、SCN3A、SCN5Aなどの様々なナトリウムチャネルサブユニットが含まれます .

類似の化合物との比較

シフェンリンコハク酸塩は、ナトリウム、カルシウム、カリウムチャネル遮断活性を組み合わせているため、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。

ピツクサート: 抗不整脈特性を持つ、別のgem-ジフェニルシクロプロパニル薬.

エシプラミジル: 類似の構造的特徴と抗不整脈効果を持つ化合物.

シフェンリンコハク酸塩は、イオンチャネル遮断活性の範囲が広いことから、様々な心臓疾患の治療に役立つ汎用性の高い薬剤となっています。

類似化合物との比較

Cifenline succinate is unique compared to other similar compounds due to its combined sodium, calcium, and potassium channel blocking activities. Similar compounds include:

Pituxate: Another gem-diphenyl cyclopropanyl drug with antiarrhythmic properties.

Ecipramidil: A compound with similar structural features and antiarrhythmic effects.

Disopyramide: A class Ia antiarrhythmic agent with similar sodium channel blocking activity but different pharmacokinetic properties.

Cifenline succinate stands out due to its broader range of ion channel blocking activities, making it a versatile agent in the treatment of various cardiac conditions.

生物活性

(S)-(+)-1-Phenyl-1,2-ethanediol, also known as (S)-1-phenylethane-1,2-diol, is a chiral alcohol with significant biological activity and applications in various fields, including pharmaceuticals and biochemistry. This article delves into its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 138.16 g/mol

- Melting Point : 65 - 67 °C

- Specific Rotation : +67 to +71 degrees (D/20 °C) .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Biotransformation : Utilizing fungal strains such as Aspergillus niger for hydroxylation of 2-phenylethanol. This method has shown high stereoselectivity and efficiency in producing the (S)-enantiomer .

- Enzymatic Reduction : The use of Saccharomyces cerevisiae has been reported for the highly enantioselective reduction of 2-hydroxy-1-phenylethanone to produce (R)-phenyl-1,2-ethanediol .

Pharmacological Applications

This compound serves as an intermediate in the synthesis of pharmaceuticals such as fluoxetine and norfluoxetine, which are widely used as antidepressants. Its biological activity is primarily attributed to its interaction with serotonin receptors .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit bacterial enzymes effectively, suggesting potential applications in developing new antimicrobial agents .

Study on Enantioselective Synthesis

A notable study explored the enantioselective resolution of racemic 1-phenyl-1,2-ethanediol using Kurthia gibsonii SC0312 in a biphasic system. This method achieved high enantioselectivity and highlighted the potential for biocatalysis in producing optically pure compounds .

特性

IUPAC Name |

(1S)-1-phenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25779-13-9 | |

| Record name | Styrene glycol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE GLYCOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IB2T1FT6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing (S)-PED?

A1: Several methods are employed for the synthesis of (S)-PED:

Q2: How can the efficiency of (S)-PED production be improved?

A2: Research has focused on optimizing several factors to enhance the efficiency of (S)-PED production:

Q3: What is known about the structure and function of (S)-carbonyl reductase (SCR) involved in (S)-PED synthesis?

A3: SCR, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, exhibits high specificity for NADPH as a cofactor. [, ] Crystallographic studies have revealed its tetrameric structure and provided insights into its active site architecture. [, ] Key amino acid residues involved in coenzyme binding and catalysis have been identified, and mutagenesis studies have demonstrated their impact on enzyme activity and enantioselectivity. [, ]

Q4: How does the coenzyme specificity of SCR affect (S)-PED production?

A4: The preference of SCR for NADPH over NADH presents a challenge for efficient (S)-PED production. Strategies to address this include co-expressing enzymes capable of NADPH regeneration, such as glucose dehydrogenase, or engineering SCR variants with altered coenzyme specificity. [, , ] The S67D/H68D mutation, for instance, successfully shifted the coenzyme preference of SCR from NADPH to NADH, demonstrating the potential for protein engineering to optimize biocatalysts. []

Q5: What are the major applications of (S)-PED?

A5: (S)-PED serves as a crucial chiral building block in the synthesis of various compounds, including pharmaceuticals, liquid crystals, and chiral biphosphines. [, , ] Its significance in asymmetric synthesis stems from the presence of two chiral centers, making it a versatile starting material for generating diverse stereochemically defined molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。